

# anethole safety and toxicity profile

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## Compound of Interest

Compound Name: **Anethole**

Cat. No.: **B7781239**

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An in-depth technical guide on the safety and toxicity profile of **anethole** is presented for researchers, scientists, and drug development professionals. This document summarizes key toxicological data, details experimental methodologies, and visualizes metabolic and experimental processes.

## Executive Summary

**Anethole**, a widely used flavoring agent and a constituent of essential oils, has a well-documented safety profile. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration<sup>[1]</sup>. This guide provides a comprehensive overview of its toxicological properties, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary metabolic pathways are elucidated, and key experimental protocols are described to provide context for the presented data. Overall, trans-**anethole** exhibits low acute toxicity. The liver is the primary target organ in repeated-dose studies, with effects typically observed at high dose levels<sup>[1]</sup>. There is no significant concern for carcinogenicity or reproductive toxicity under normal conditions of use<sup>[1][2][3]</sup>.

## Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for **anethole**.

Table 1: Acute Toxicity of trans-**Anethole**

Species	Route	LD50 Value	Observations	Reference
Rat (Osborne-Mendel)	Oral (gavage)	> 2,000 mg/kg	Coma observed at 3,070 mg/kg.	[1]
Rat (Sprague-Dawley)	Intraperitoneal	738 mg/kg (male)	-	[4]
Rat (Sprague-Dawley)	Intraperitoneal	703 mg/kg (female)	-	[4]
Rat (Wistar CRL: (WI))	Inhalation (4-hr)	> 5.1 mg/L	No mortality observed.	[1]
Rabbit	Dermal	> 4,900 mg/kg	Edema, erythema, and scaling observed.	[1]
Mouse	Oral	1,800 - 2,400 mg/kg	-	[5]

Table 2: Repeated-Dose Toxicity and Developmental Endpoints for **trans-Anethole**

Study Type	Species	Dose Levels / Route	NOAEL	LOAEL	Key Findings	Reference
90-Day Oral Study	Rat	Dietary	300 mg/kg/day	600 mg/kg/day	Increased liver weights, elevated liver enzymes, and single-cell necrosis in male livers at LOAEL.	[1]
Developmental Toxicity	Rat	Oral	35 mg/kg/day (maternal)	175 mg/kg/day (maternal)	Decreases in maternal body weight and food consumption.	[1]
Developmental Toxicity	Rat	Oral	175 mg/kg/day (developmental)	350 mg/kg/day (developmental)	Decreased litter size, pup viability, and pup weight at LOAEL.	[1]
2-Generation Reproduction	Rat (Wistar)	Dietary (~600-1,500 mg/kg/day)	-	-	No effects on reproductive parameters observed.	[1]

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Chronic						
Toxicity/Carcinogenicity (117-121 wks)	Rat (Sprague-Dawley)	Dietary mg/kg/day)	(105-550 - -			Increased incidence of hepatic lesions (nodular hyperplasia, benign and malignant tumors) in females only at the highest dose (1% in diet). Considered not a significant risk to humans. <a href="#">[2]</a> <a href="#">[3]</a>

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Table 3: Genotoxicity Profile of trans-Anethole

Assay Type	System	Result	Comments	Reference
Ames Test	Salmonella typhimurium	Negative	Considered non-mutagenic.	[1][6]
Gene Mutation	Mammalian Cells (in vitro)	Negative	-	[4]
Chromosomal Aberration	In vitro	Negative	-	[4]
DNA Adduct Formation	Mouse Liver	Very low levels	Significantly lower than known hepatocarcinogens like safrole and estragole.	[4]

Table 4: Acceptable Daily Intake (ADI)

Organization	ADI Value	Year of Evaluation
JECFA (WHO/FAO)	0-2 mg/kg bw	1998

## Metabolic Pathways

The biotransformation of **anethole** is a critical determinant of its toxicity profile. Metabolism occurs primarily in the liver through three main oxidative pathways, followed by secondary reactions and conjugation[7][8].

- O-demethylation: This is a detoxification pathway that produces p-hydroxypropenylbenzene[4].
- Omega ( $\omega$ )-Side-Chain Oxidation: This pathway leads to the formation of metabolites like 4-methoxycinnamic acid and 4-methoxybenzoic acid[4][7].
- Side-Chain Epoxidation: This pathway forms **anethole-1',2'-epoxide**, a reactive metabolite[6][9]. While this epoxide can deplete glutathione and exert cytotoxic effects at high

concentrations, it is a minor pathway in humans (around 3% of the dose) and is not considered a significant risk at typical exposure levels[6][10].

Species differences in these pathways are notable. For instance, the epoxidation route is more prevalent in rats than in mice[4]. These metabolic steps are followed by extensive conjugation with sulfate, glucuronic acid, glycine, and glutathione for excretion, primarily in the urine[7][8].

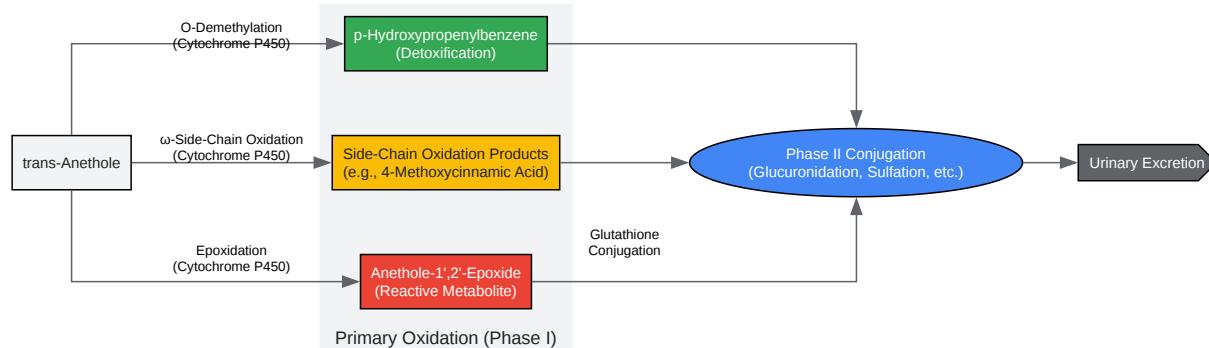


Figure 1: Primary Metabolic Pathways of trans-Anethole

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Figure 1: Primary Metabolic Pathways of trans-**Anethole**

## Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized international guidelines. A key example is the 90-day repeated-dose oral toxicity study.

## Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This sub-chronic study provides information on health hazards from repeated exposure over a prolonged period[11][12][13].

- Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs[11][14].
- Test System: Typically, the rat is the preferred rodent species[12][13]. At least 20 animals (10 males, 10 females) are used per group[13].
- Dose Administration: The test substance is administered orally, usually daily for 90 days. This can be done via gavage, mixed in the diet, or dissolved in drinking water[11][14]. At least three dose levels plus a control group are used. The highest dose is intended to produce observable toxicity but not death[11].
- In-life Observations: Animals are observed daily for signs of toxicity and mortality. Body weight and food/water consumption are measured weekly[13]. Detailed clinical examinations are performed weekly.
- Terminal Procedures: At the end of the 90-day period, animals are euthanized. Blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed.
- Histopathology: A comprehensive histopathological examination is conducted on the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups[11].
- Satellite Group: An additional group may be included at the high dose and control levels for an observation period (e.g., 28 days) after the 90-day treatment to assess the reversibility of any observed effects[11].



Figure 2: General Workflow for OECD 408 Toxicity Study

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